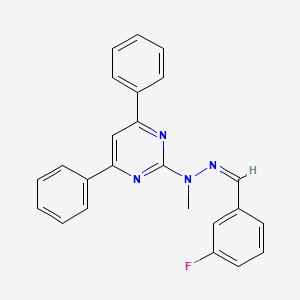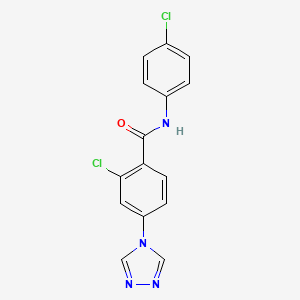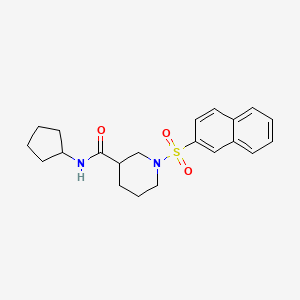![molecular formula C21H27N3O4S B5299135 N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide, commonly referred to as compound X, is a chemical compound with potential applications in scientific research.
Mechanism of Action
Compound X exerts its effects through the inhibition of various enzymes and receptors, including the proteasome, tyrosine kinase, and histone deacetylase. By inhibiting these targets, compound X can modulate various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the prevention of atherosclerosis, and the protection of neurons. These effects are mediated through the modulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its high purity and yield, as well as its specificity for various targets. However, compound X also has some limitations, including its potential toxicity and the need for further optimization of the synthesis method.
Future Directions
There are several future directions for the study of compound X, including the optimization of the synthesis method, the identification of new targets for compound X, and the development of more potent analogs. Additionally, the potential applications of compound X in various fields, including cancer research, cardiovascular disease, and neurological disorders, warrant further investigation.
Conclusion:
In conclusion, compound X is a promising chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of compound X and to optimize its potential applications.
Synthesis Methods
The synthesis of compound X involves the reaction between N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide and 3-pyridinemethanamine, followed by the addition of sulfonic acid. The resulting compound is then purified through recrystallization. The synthesis method has been optimized to yield high purity and high yield of compound X.
Scientific Research Applications
Compound X has been extensively studied in scientific research for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, compound X has shown promising results in inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, compound X has been shown to have anti-inflammatory and anti-platelet effects, which can potentially prevent the development of atherosclerosis. In neurological disorders, compound X has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16(21(25)24-18-7-3-2-4-8-18)28-19-9-11-20(12-10-19)29(26,27)23-15-17-6-5-13-22-14-17/h5-6,9-14,16,18,23H,2-4,7-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQINSZXXGHPMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5299092.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)


![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)